2-chloro-N-ethylbenzamide
Overview
Description
2-Chloro-N-ethylbenzamide is an organic compound with the molecular formula C₉H₁₀ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and an ethyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylbenzamide can be achieved through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylamine. The reaction typically proceeds as follows:
Reaction of 2-chlorobenzoyl chloride with ethylamine:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethylbenzamide can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Products: Substituted benzamides, where the chlorine atom is replaced by the nucleophile.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran or ether, under inert atmosphere.
Products: Reduced amides, where the carbonyl group is converted to a secondary amine.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Performed in acidic or basic media, at controlled temperatures.
Products: Oxidized derivatives, where the amide group is converted to a carboxylic acid or other oxidized forms.
Scientific Research Applications
2-Chloro-N-ethylbenzamide has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted benzamides and related compounds.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
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Medicine: : Although not widely used as a drug, this compound serves as a model compound in medicinal chemistry studies. It helps in the design and development of new pharmacologically active molecules.
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Industry: : In the industrial sector, this compound is employed in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain proteases or kinases by binding to their active sites. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
2-Chloro-N-ethylbenzamide can be compared with other similar compounds, such as:
N-ethylbenzamide: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-chlorobenzamide: Lacks the ethyl group, which affects its solubility and interaction with biological targets.
N-methyl-2-chlorobenzamide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
2-chloro-N-ethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMQNCAKBPDGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324519 | |
Record name | 2-chloro-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-65-9 | |
Record name | 2-Chloro-N-ethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66896-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-ethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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